molecular formula C7H4ClFO B118832 2-Fluorobenzoyl chloride CAS No. 393-52-2

2-Fluorobenzoyl chloride

Cat. No. B118832
Key on ui cas rn: 393-52-2
M. Wt: 158.56 g/mol
InChI Key: RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Patent
US04999356

Procedure details

A mixture of 5.2 g of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide, 64.3 g of triphenylphosphine, 500 ml of anhydrous acetonitrile and 19.3 ml of carbon tetrachloride was stirred at ambient temperature for 16 hours, concentrated in vacuo, and extracted with diethyl ether (4×200 ml). The extract was filtered and concentrated to an oil which, was flash chromatographed on silica utilizing hexane/ethyl acetate (25%) as the eluent. Concentration of the appropriate fractions yielded 47.5 g of α-chloro-2-fluorobenzaldehyde, (2-chlorophenyl)hydrazone.
Name
2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1NN[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C.C(Cl)(Cl)(Cl)[Cl:42]>>[Cl:42][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]

Inputs

Step One
Name
2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide
Quantity
5.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)NNC(C1=C(C=CC=C1)F)=O
Name
Quantity
64.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
19.3 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×200 ml)
FILTRATION
Type
FILTRATION
Details
The extract was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
chromatographed on silica

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC(C1=C(C=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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